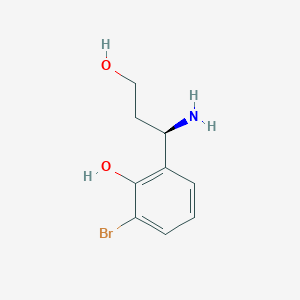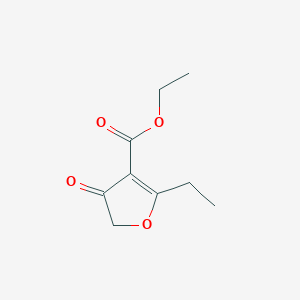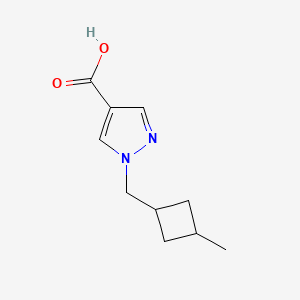![molecular formula C9H12N2O B13036852 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution. This reaction leads to the formation of the desired compound through an intramolecular cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-b]pyridines: Another class of related compounds with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one is unique due to the presence of the dimethyl groups and the dihydro functionality, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
6,6-dimethyl-4,5-dihydropyrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C9H12N2O/c1-9(2)5-3-7-4-6-10-11(7)8(9)12/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
LPYJVFDRGCBYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=CC=NN2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)


![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)



![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)


